Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
Overview
Description
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are compounds known for their interesting optical and chemical properties, making them valuable in various scientific fields. These compounds are structurally characterized by the spiro connection between the isobenzofuran and xanthene units, contributing to their unique chemical behavior and applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives involves the reaction between fluorescein and different aromatic sulfonyl chlorides under varying conditions. For example, the reaction between fluorescein and 4-methylbenzenesulfonyl chloride yields a high product yield under environmentally friendly conditions (Arrousse et al., 2020). Theoretical studies, such as those using DFT methods, support the synthesis mechanism and provide insights into the reaction's feasibility and the properties of the resulting compounds.
Molecular Structure Analysis
The molecular structure of these compounds is determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The spiro linkage between the isobenzofuran and xanthene units is a key structural feature, influencing the electronic and optical properties of the compounds. For instance, the structural characterization of 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate provides insight into the compound's arrangement and potential applications as an organic dye due to its optical properties (Arrousse et al., 2020).
Chemical Reactions and Properties
These spiro compounds participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. The chemical behavior in different environments, such as their role as corrosion inhibitors, highlights the versatility of these compounds. For example, the inhibition effect of a specific derivative on the corrosion of mild steel in an acidic solution demonstrates the compound's protective capabilities and potential industrial applications (Arrousse et al., 2020).
Scientific Research Applications
Anti-corrosion Applications
A significant application of this compound and its derivatives is in the field of anti-corrosion for metals. Arrousse et al. (2020) synthesized a xanthene derivative that exhibited remarkable anti-corrosion behavior on mild steel in hydrochloric acid solution, achieving up to 93% inhibition efficiency at low concentrations. The synthesis was environmentally friendly, and the structural characterization was thorough, including spectroscopic methods and theoretical studies using DFT methods. This research highlights the compound's potential as a sustainable corrosion inhibitor in acidic media (Arrousse, Mabrouk, Hammouti, Hajjaji, Rais, & Taleb, 2020).
Fluorescent Probes for Cysteine Detection
In the context of biochemical sensing, Wang et al. (2018) reported the design and synthesis of a novel fluorescent probe based on the spiroxanthene framework for the detection of cysteine in milk and water samples. The probe showed a specific fluorescence increase and color change upon interaction with cysteine, offering a practical tool for quantitative cysteine detection in various samples. This application demonstrates the compound's versatility in creating sensitive and selective sensors for important biological molecules (Wang, Wang, Hao, Yang, Tian, Sun, & Liu, 2018).
Corrosion Inhibition Efficiency
Further extending the anti-corrosion research, Arrousse et al. (2021) synthesized and evaluated two xanthene derivatives, showing non-toxicity and high efficiency as corrosion inhibitors for mild steel in hydrochloric acid. The study utilized a combination of SEM, EDX spectroscopy, and electrochemical techniques, revealing that these compounds act as mixed-type inhibitors, forming protective films on the steel surface (Arrousse, Salim, Abdellaoui, Hajjaji, Hammouti, Mabrouk, Diño, & Taleb, 2021).
Optical Properties and Materials Science
The spiroxanthene framework has also been explored for its optical properties and potential in materials science. Zhang et al. (2010) introduced a novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer for the synthesis of new polyimides, characterized by high organosolubility, optical transparency, and excellent thermal stability. These materials exhibited low moisture absorption, low dielectric constants, and transparency in the UV-vis absorption range, making them suitable for advanced electronic and optoelectronic applications (Zhang, Li, Ma, Zhao, Xu, Yang, & Xiang, 2010).
properties
IUPAC Name |
3',6'-dihydroxy-5-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGQAIDMYGOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067307 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
CAS RN |
27402-68-2 | |
Record name | 3′,6′-Dihydroxy-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27402-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027402682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dihydroxy-6-nitro-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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